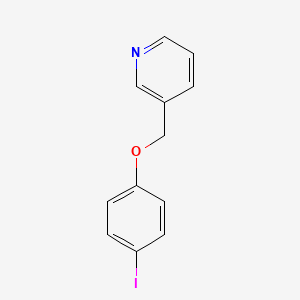
3-(4-Iodophenoxymethyl)pyridine
描述
3-(4-Iodophenoxymethyl)pyridine is an organic compound with the chemical formula C12H9INO. It belongs to the family of pyridine compounds, which are characterized by a six-membered ring made up of five carbon atoms and one nitrogen atom. This compound is notable for its iodine atom attached to a phenoxy group, which is further connected to a pyridine ring through a methylene bridge.
准备方法
The synthesis of 3-(4-Iodophenoxymethyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-iodophenol with 3-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
3-(4-Iodophenoxymethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
科学研究应用
3-(4-Iodophenoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities.
Industry: In industrial applications, it serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-Iodophenoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity . The pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects .
相似化合物的比较
3-(4-Iodophenoxymethyl)pyridine can be compared with other similar compounds, such as:
3-(4-Bromophenoxymethyl)pyridine: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
3-(4-Chlorophenoxymethyl)pyridine: Contains a chlorine atom, which is smaller and less reactive than iodine.
3-(4-Fluorophenoxymethyl)pyridine: The fluorine atom is the smallest halogen, leading to distinct electronic and steric effects.
生物活性
3-(4-Iodophenoxymethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a phenoxymethyl group that contains an iodine atom. This structural configuration may influence its interaction with biological targets, enhancing its potential therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth. A study reported that derivatives of pyridine compounds, including this compound, demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that certain pyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. The presence of the iodine atom in this compound is hypothesized to enhance its interaction with cellular targets involved in cancer progression .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signal transduction pathways.
- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Study :
Data Table: Biological Activity Summary
属性
IUPAC Name |
3-[(4-iodophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAIPYBAKIPQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















